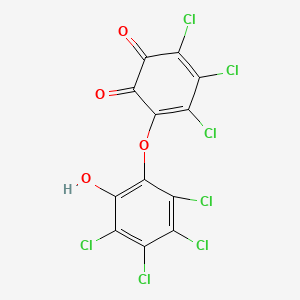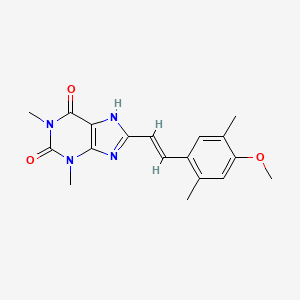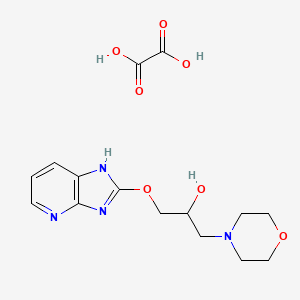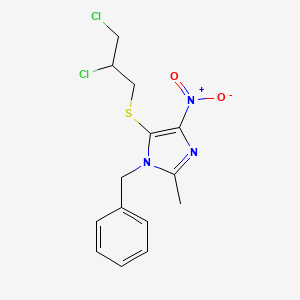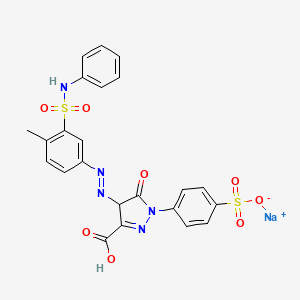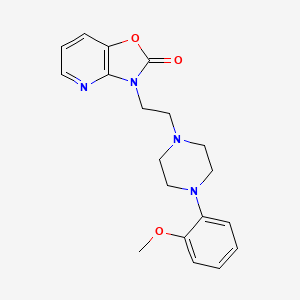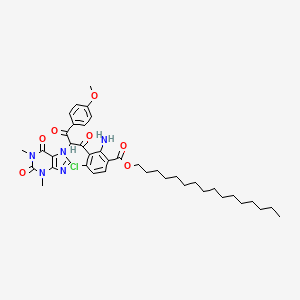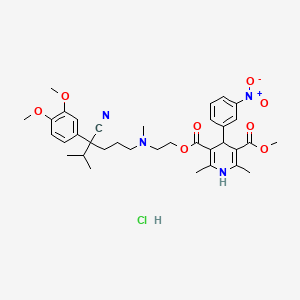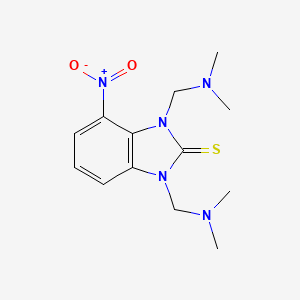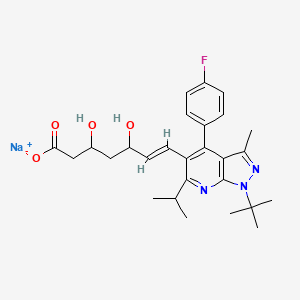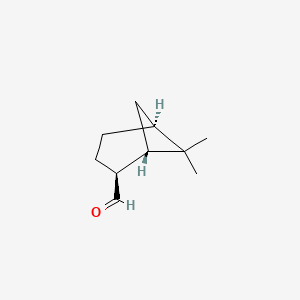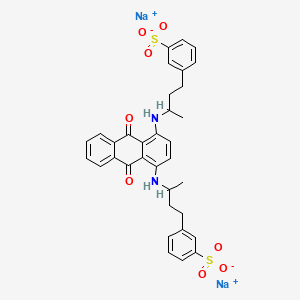
Disodium 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) is a complex organic compound with the molecular formula C₃₄H₃₂N₂Na₂O₈S₂ and a molecular weight of 706.736 g/mol . This compound is known for its unique structure, which includes an anthracene core linked to benzenesulphonate groups via imino and methylpropane bridges. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the oxidation of anthracene derivatives.
Attachment of Imino Groups: The imino groups are introduced by reacting the anthracene core with appropriate amines under controlled conditions.
Linking with Methylpropane Bridges: The methylpropane bridges are formed by reacting the imino-substituted anthracene with methylpropane derivatives.
Sulphonation: The final step involves the sulphonation of the benzenesulphonate groups, which are then linked to the anthracene core via the imino and methylpropane bridges.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The benzenesulphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Disodium 3,3’-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(2-bromo-6-butyl-4-methylbenzenesulfonate): Similar structure but with bromine and butyl substitutions.
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate): A variant with different substituents on the benzenesulphonate groups.
Uniqueness
The uniqueness of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) lies in its specific structural arrangement, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
73398-30-8 |
|---|---|
Fórmula molecular |
C34H32N2Na2O8S2 |
Peso molecular |
706.7 g/mol |
Nombre IUPAC |
disodium;3-[3-[[9,10-dioxo-4-[4-(3-sulfonatophenyl)butan-2-ylamino]anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-21(13-15-23-7-5-9-25(19-23)45(39,40)41)35-29-17-18-30(32-31(29)33(37)27-11-3-4-12-28(27)34(32)38)36-22(2)14-16-24-8-6-10-26(20-24)46(42,43)44;;/h3-12,17-22,35-36H,13-16H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
INZAHACBOZNQKB-UHFFFAOYSA-L |
SMILES canónico |
CC(CCC1=CC(=CC=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)CCC4=CC(=CC=C4)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


